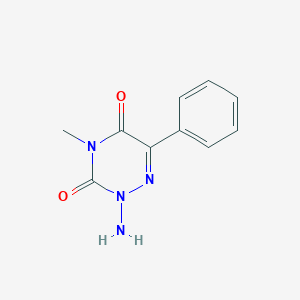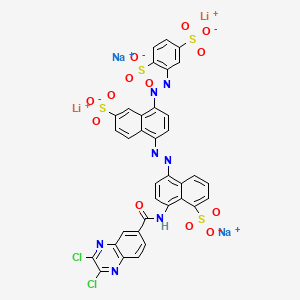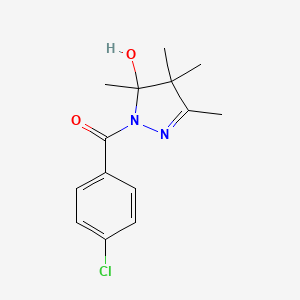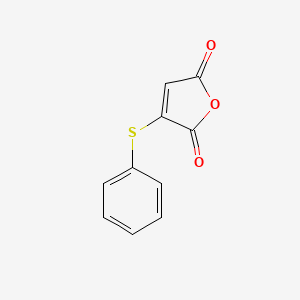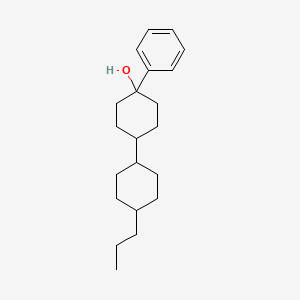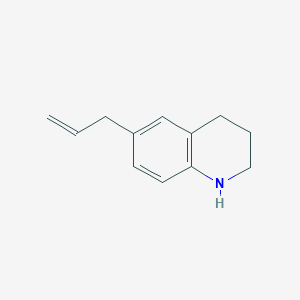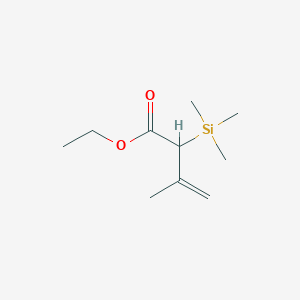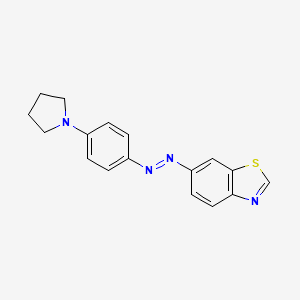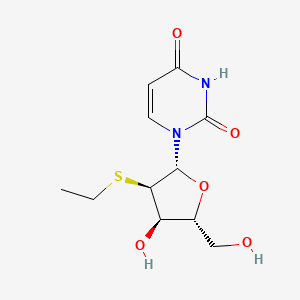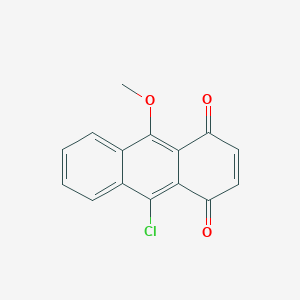
9-Chloro-10-methoxyanthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-10-methoxyanthracene-1,4-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pharmaceuticals. This compound, specifically, is characterized by the presence of a chlorine atom at the 9th position and a methoxy group at the 10th position on the anthracene core, along with a quinone structure at the 1,4-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-methoxyanthracene-1,4-dione typically involves the chlorination and methoxylation of anthracene derivatives. One common method includes the following steps:
Chlorination: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 9th position.
Methoxylation: The chlorinated anthracene is then reacted with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the 10th position.
Oxidation: The resulting compound is oxidized using an oxidizing agent like potassium permanganate to form the quinone structure at the 1,4-positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-10-methoxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthracene derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
9-Chloro-10-methoxyanthracene-1,4-dione has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in the development of fluorescent probes and sensors.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Dyes: Utilized in the production of dyes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-Chloro-10-methoxyanthracene-1,4-dione involves its interaction with molecular targets through its quinone structure. Quinones are known to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s methoxy and chlorine substituents can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethoxyanthracene-1,4-dione: Similar structure but with two methoxy groups instead of one chlorine and one methoxy group.
9-Chloroanthracene-1,4-dione: Lacks the methoxy group at the 10th position.
10-Methoxyanthracene-1,4-dione: Lacks the chlorine atom at the 9th position.
Uniqueness
9-Chloro-10-methoxyanthracene-1,4-dione is unique due to the combination of a chlorine atom and a methoxy group on the anthracene core, which imparts distinct chemical and physical properties
Properties
CAS No. |
80490-15-9 |
|---|---|
Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
9-chloro-10-methoxyanthracene-1,4-dione |
InChI |
InChI=1S/C15H9ClO3/c1-19-15-9-5-3-2-4-8(9)14(16)12-10(17)6-7-11(18)13(12)15/h2-7H,1H3 |
InChI Key |
GZIPPUHNGMAMND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


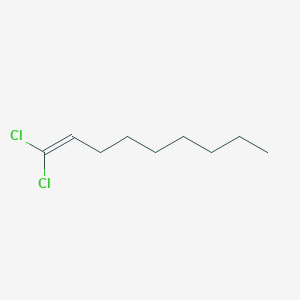
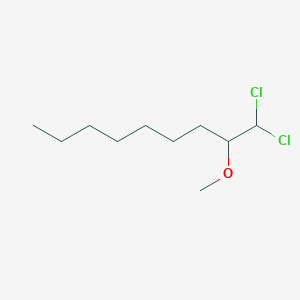
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
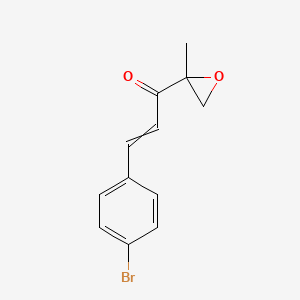
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
